molecular formula C17H20N4 B11782746 2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine

2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B11782746
M. Wt: 280.37 g/mol
InChI Key: BWKOSUGYRWBGBK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, phenyl, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The cyclopropyl and phenyl groups are introduced through nucleophilic substitution reactions. For instance, the cyclopropyl group can be added using cyclopropylamine, while the phenyl group can be introduced using phenylboronic acid in a Suzuki coupling reaction.

    Piperazine Introduction: The piperazine moiety is typically introduced through a nucleophilic substitution reaction using piperazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Phenylboronic acid, piperazine, cyclopropylamine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce amines.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-phenyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclopropyl, phenyl, and piperazine groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

IUPAC Name

2-cyclopropyl-4-phenyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C17H20N4/c1-2-4-13(5-3-1)15-12-16(21-10-8-18-9-11-21)20-17(19-15)14-6-7-14/h1-5,12,14,18H,6-11H2

InChI Key

BWKOSUGYRWBGBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCNCC3)C4=CC=CC=C4

Origin of Product

United States

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